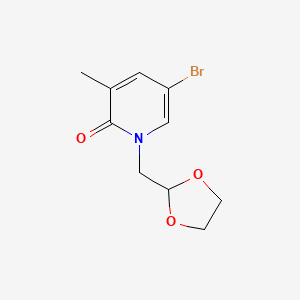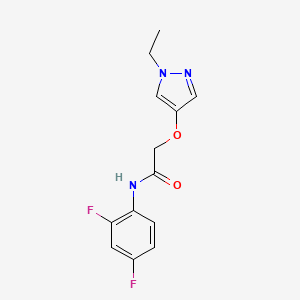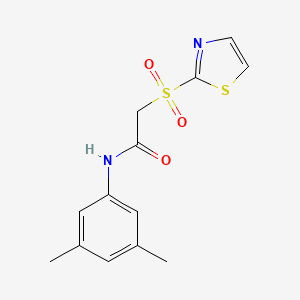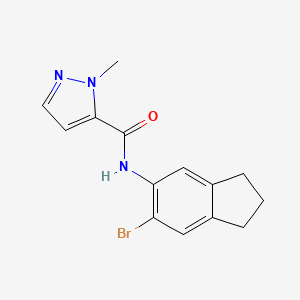
5-Bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one is an organic compound with the molecular formula C10H10BrNO3. It is a pyridone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a range of biological activities that make it an attractive target for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one is not fully understood. However, it is believed to act through multiple pathways to exert its biological effects. This compound has been shown to modulate the activity of several enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects that make it an attractive target for drug discovery and development. This compound has been shown to have potent antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to modulate the activity of several enzymes and signaling pathways involved in the regulation of cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one in lab experiments include its potent biological activity, ease of synthesis, and availability of pure compound. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for the study of 5-Bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of novel derivatives with improved potency and selectivity.
3. Evaluation of the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and microbial infections.
4. Investigation of the potential of this compound as a lead compound for the development of new drugs.
5. Exploration of the use of this compound in combination with other drugs to enhance their efficacy.
Conclusion:
In conclusion, this compound is an organic compound that exhibits a range of biological activities that make it an attractive target for drug discovery and development. This compound has been extensively studied for its potential applications in the field of medicinal chemistry, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-Bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one involves the reaction of 5-bromo-3-methylpyridin-2-one with 1,3-dioxolane in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form the final product. This synthesis method has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
5-Bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a range of biological activities that make it an attractive target for drug discovery and development. This compound has been shown to have potent antioxidant, anti-inflammatory, and antimicrobial properties.
Propiedades
IUPAC Name |
5-bromo-1-(1,3-dioxolan-2-ylmethyl)-3-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-7-4-8(11)5-12(10(7)13)6-9-14-2-3-15-9/h4-5,9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFQKIKFYZVSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)CC2OCCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[4-(4-Methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7679598.png)

![5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one](/img/structure/B7679613.png)

![2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide](/img/structure/B7679632.png)
![3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile](/img/structure/B7679633.png)
![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,3-oxazole](/img/structure/B7679645.png)
![3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679652.png)
![2-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7679653.png)

![2-Methoxy-4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzonitrile](/img/structure/B7679665.png)
![3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7679680.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)

